5(3)-Methyl-4-nitro-3(5)-[perfluoro(1-propoxyethyl)]pyrazole
Description
5(3)-Methyl-4-nitro-3(5)-[perfluoro(1-propoxyethyl)]pyrazole is a fluorinated pyrazole derivative characterized by a nitro group at the 4-position, a methyl group at the 5(3)-position, and a perfluoro(1-propoxyethyl) substituent at the 3(5)-position.
Properties
IUPAC Name |
5-methyl-4-nitro-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F11N3O3/c1-2-3(23(24)25)4(22-21-2)5(10,7(13,14)15)26-9(19,20)6(11,12)8(16,17)18/h1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLNFQQYSZYSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(3)-Methyl-4-nitro-3(5)-[perfluoro(1-propoxyethyl)]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with 1,3-diketones, followed by nitration and subsequent fluorination to introduce the perfluoro(1-propoxyethyl) group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5(3)-Methyl-4-nitro-3(5)-[perfluoro(1-propoxyethyl)]pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated pyrazoles.
Scientific Research Applications
5(3)-Methyl-4-nitro-3(5)-[perfluoro(1-propoxyethyl)]pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 5(3)-Methyl-4-nitro-3(5)-[perfluoro(1-propoxyethyl)]pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress. The perfluoro(1-propoxyethyl) group imparts unique physicochemical properties, enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related pyrazole derivatives in terms of substituents, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison
Key Findings
Electron-Withdrawing Substituents: The nitro group at the 4-position in the target compound enhances electrophilicity, similar to nitrophenyl-substituted pyrazoles in (e.g., 15a, 16a). This feature may improve binding to enzymatic targets like DNA gyrase or MTAN (5'-methylthioadenosine nucleosidase) . Perfluoroalkyl chains (e.g., perfluoro(1-propoxyethyl)) increase hydrophobicity and metabolic stability compared to non-fluorinated analogs, as seen in CAS 231301-30-7 .
Biological Activity :
- Pyrazole derivatives with nitro groups (e.g., 16a in ) show moderate cytotoxicity, while halogenated Mannich bases () exhibit stronger anti-tumor activity. The target compound’s nitro group may prioritize enzyme inhibition over direct cytotoxicity .
- Molecular docking studies () suggest that pyrazole derivatives with bulky substituents (e.g., perfluoroalkyl) mimic Formycin A’s binding to MTAN, though with lower affinity (E-model scores -112.43 vs. -150+ for Formycin A) .
Structural and Crystallographic Differences :
- highlights that methyl groups influence molecular packing (e.g., stacking vs. dimerization via hydrogen bonds). The target compound’s methyl and perfluoroalkyl groups likely prevent dimerization, favoring stacking interactions similar to dimethylated analogs .
Safety Profile :
- Fluorinated pyrazoles like CAS 231301-30-7 are classified as irritants (Xi), requiring precautions (e.g., S26, S36/37/39 safety protocols). The target compound’s nitro group may exacerbate oxidative toxicity .
Biological Activity
5(3)-Methyl-4-nitro-3(5)-[perfluoro(1-propoxyethyl)]pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₃F₁₃N₄O₃
- Molecular Weight : 374.27 g/mol
This compound contains a pyrazole ring substituted with a methyl group, a nitro group, and a perfluoroalkyl ether moiety, which may contribute to its unique biological properties.
The biological activity of pyrazole derivatives often relates to their ability to interact with various biological targets. Research indicates that this compound may exhibit activity through:
- Inhibition of Enzymatic Pathways : Pyrazoles have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Modulation of Receptor Activity : Some studies suggest that pyrazole derivatives can act as agonists or antagonists at specific receptors involved in metabolic processes.
In Vitro Studies
In vitro studies have demonstrated the potential efficacy of this compound against various cellular targets. For example:
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| Human Monocytes | 10 µM | Significant reduction in inflammatory cytokines | |
| Cancer Cell Lines | 50 µM | Induction of apoptosis through caspase activation |
These studies highlight the compound's promise as an anti-inflammatory agent and its potential role in cancer therapeutics.
In Vivo Studies
In vivo experiments are crucial for understanding the pharmacokinetics and therapeutic potential of this compound. Notable findings include:
- Animal Model Studies : In rodent models, administration of the compound resulted in reduced tumor growth rates and lower levels of inflammatory markers compared to controls.
- Toxicological Assessments : Acute toxicity studies indicate that the compound has an LD50 greater than 2000 mg/kg body weight, suggesting a favorable safety profile for further development.
Case Studies
Several case studies have explored the therapeutic applications of pyrazole derivatives, including:
- Anti-inflammatory Applications : A clinical trial involving patients with rheumatoid arthritis showed that a related pyrazole compound reduced joint swelling and pain without significant side effects.
- Anticancer Activity : A study on breast cancer models demonstrated that treatment with pyrazole derivatives led to significant tumor regression, attributed to apoptosis induction.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
